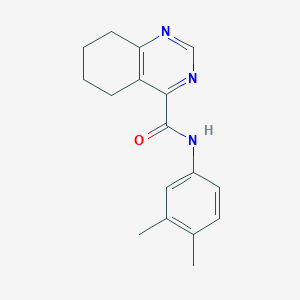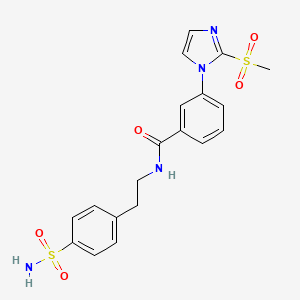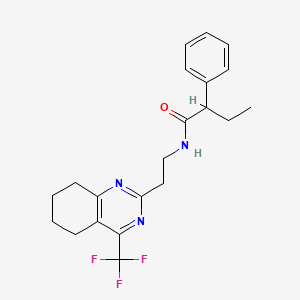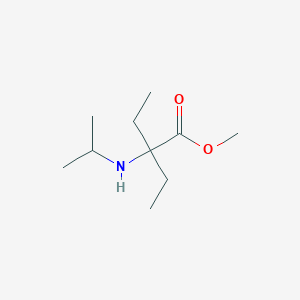![molecular formula C20H22N4O6S B2753519 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1286717-76-7](/img/structure/B2753519.png)
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety , an imidazolidinone group, and a methanesulfonamidophenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The 2,3-dihydro-1,4-benzodioxin moiety would contribute to the rigidity of the molecule, while the imidazolidinone and methanesulfonamidophenyl groups could potentially participate in various intermolecular interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents .Applications De Recherche Scientifique
Enzyme Inhibitory Applications
Research on benzodioxane and acetamide moieties has shown significant enzyme inhibitory potential. Specifically, studies focused on the synthesis of new derivatives as α-glucosidase and acetylcholinesterase inhibitors. The enzyme inhibitory activities were tested, with most compounds exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. These findings suggest potential therapeutic applications in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antimicrobial Applications
Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial properties. These compounds have been tested for antimicrobial and genotoxic activities, showing significant potential as antimicrobial agents. The synthesis approaches often involve the creation of novel derivatives with the intent to explore their activity against various microbial strains, indicating a wide range of applications in combating microbial infections (Benvenuti et al., 1997).
Anticancer Applications
Research into sulfonamide derivatives has included investigations into their potential as anticancer agents. The synthesis of novel sulfonamide derivatives has led to the evaluation of their cytotoxic activities against various cancer cell lines. Some derivatives have shown promising results, highlighting the potential for developing new anticancer therapies (Ghorab et al., 2015).
Anticonvulsant Applications
Compounds containing a sulfonamide moiety have also been synthesized and evaluated for their anticonvulsant activity. This research is significant for the development of new therapeutic agents for epilepsy and other seizure-related disorders. The studies involve the synthesis of heterocyclic compounds containing sulfonamide thiazole moiety and their systematic evaluation for anticonvulsant effects (Farag et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-31(27,28)22-15-4-2-3-14(11-15)21-19(25)13-23-7-8-24(20(23)26)16-5-6-17-18(12-16)30-10-9-29-17/h2-6,11-12,22H,7-10,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBVKJVHQREEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2753439.png)


![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)

![6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2753447.png)
![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2753451.png)


![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)
